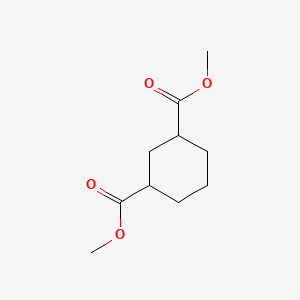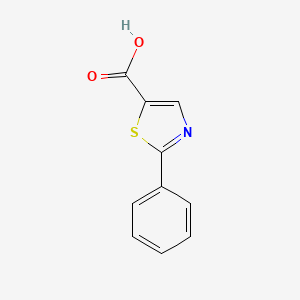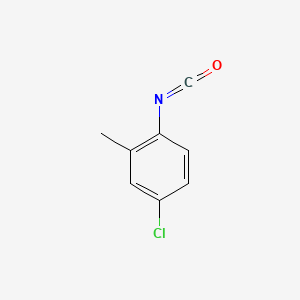
16-Hydroxyicosa-5,8,11,14-tetraenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(©I)16-HETE, or 16-hydroxy-5,8,11,14-eicosatetraenoic acid, is a hydroxylated metabolite of arachidonic acid. It is classified as a subterminal hydroxyeicosatetraenoic acid (HETE) and is produced by cytochrome P450 enzymes through the metabolism of arachidonic acid. This compound plays a significant role in various physiological and pathological processes, particularly in the cardiovascular system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (©I)16-HETE typically involves the hydroxylation of arachidonic acid. This can be achieved through enzymatic reactions using cytochrome P450 enzymes. The reaction conditions often include the presence of cofactors such as NADPH and oxygen, which are essential for the enzymatic activity.
Industrial Production Methods
Industrial production of (©I)16-HETE may involve biotechnological approaches, utilizing genetically engineered microorganisms that express the necessary cytochrome P450 enzymes. These microorganisms can be cultured in bioreactors under controlled conditions to produce (©I)16-HETE in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
(©I)16-HETE undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce other metabolites.
Reduction: Reduction reactions can modify the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions involving (©I)16-HETE include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products
The major products formed from the reactions of (©I)16-HETE depend on the type of reaction. For example, oxidation can lead to the formation of keto derivatives, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
(©I)16-HETE has several scientific research applications:
Chemistry: It is used as a model compound to study the metabolism of arachidonic acid and the role of cytochrome P450 enzymes.
Biology: Researchers investigate its role in cellular signaling and its effects on various cell types.
Medicine: (©I)16-HETE is studied for its potential involvement in cardiovascular diseases and its effects on cardiac hypertrophy.
Industry: It is used in the development of pharmaceuticals and as a biochemical marker in diagnostic assays.
Wirkmechanismus
(©I)16-HETE exerts its effects through the modulation of cytochrome P450 enzyme activity. It can act as an allosteric modulator, altering the activity of enzymes such as CYP1B1 and CYP1A2. This modulation affects the metabolism of other substrates and can lead to changes in cellular signaling pathways. The molecular targets and pathways involved include the regulation of gene expression and the activation of specific signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
15-HETE: Another hydroxylated metabolite of arachidonic acid, produced by lipoxygenase enzymes.
19-HETE: A subterminal HETE that has been found to inhibit CYP1B1 activity and has cardioprotective effects.
Uniqueness
(©I)16-HETE is unique in its ability to modulate cytochrome P450 enzyme activity through an allosteric mechanism. This property distinguishes it from other HETEs, which may have different effects on enzyme activity and cellular processes.
Eigenschaften
Molekularformel |
C20H32O3 |
|---|---|
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
16-hydroxyicosa-5,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-16-19(21)17-14-12-10-8-6-4-5-7-9-11-13-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23) |
InChI-Schlüssel |
JEKNPVYFNMZRJG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C=CCC=CCC=CCC=CCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methylnaphth[2,3-d]oxazole](/img/structure/B1360287.png)









